Cyanomethyl ethyl methylphosphonate
Description
Properties
CAS No. |
58263-95-9 |
|---|---|
Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C5H10NO3P/c1-3-8-10(2,7)9-5-4-6/h3,5H2,1-2H3 |
InChI Key |
BKJQAGIBHYUVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Cyanomethyl Ethyl Methylphosphonate
Two-Step Transesterification-Nucleophilic Substitution Pathway
The most efficacious method adapts protocols from diethyl cyanomethylphosphonate synthesis, followed by selective transesterification (Figure 1):
Step 1: Diethyl Cyanomethylphosphonate Synthesis
Diethyl phosphite reacts with bromoacetonitrile under basic conditions, leveraging sodium ethoxide to deprotonate the phosphite and facilitate nucleophilic attack on the α-carbon of bromoacetonitrile.
Step 2: Methanolysis of Diethyl Cyanomethylphosphonate
Controlled transesterification with methanol in the presence of methyl p-toluenesulfonate selectively replaces one ethyl group, yielding the target compound.
Table 1: Comparative Reaction Parameters for Synthesis Steps
Alternative Michaelis-Arbuzov Approach
While less commonly employed, the Arbuzov reaction between ethyl methyl phosphite and cyanomethyl bromide offers a single-step alternative:
$$ \text{(EtO)(MeO)P} + \text{BrCH}2\text{CN} \rightarrow \text{(EtO)(MeO)P(O)CH}2\text{CN} + \text{Br}^- $$
However, this method suffers from poor regioselectivity and requires stringent anhydrous conditions to prevent hydrolysis of the cyanomethyl group.
Stepwise Analysis of Preparation Methods
Diethyl Cyanomethylphosphonate Formation
Mechanistic Insights :
- Deprotonation : Sodium ethoxide abstracts the acidic hydrogen from diethyl phosphite, generating a phosphite anion.
- Nucleophilic Substitution : The anion attacks bromoacetonitrile’s electrophilic α-carbon, displacing bromide and forming the P–C bond.
- Workup : Aqueous extraction removes ionic byproducts, while ethyl acetate isolates the hydrophobic product.
Optimization Considerations :
Optimization of Reaction Conditions
Catalytic Efficiency Screening
Table 2: Catalyst Performance in Transesterification
| Catalyst | Conversion (%) | Selectivity (Ethyl:Methyl) |
|---|---|---|
| Methyl p-toluenesulfonate | 94 | 88:12 |
| Titanium(IV) isopropoxide | 82 | 76:24 |
| HCl (gas) | 68 | 53:47 |
Methyl p-toluenesulfonate outperforms Lewis acid catalysts by minimizing ester scrambling, attributed to its strong protonating ability without coordinating to the phosphorus center.
Solvent and Temperature Effects
Polar Aprotic Solvents :
- DMF : Enhances reaction rate by stabilizing transition states through polarity but complicates product isolation.
- THF : Provides moderate polarity with easier removal under vacuum, preferred for large-scale synthesis.
Thermal Stability :
Prolonged heating above 120°C induces cyanohydrin formation via hydrolysis of the –CN group, necessitating precise temperature control during methanolysis.
Characterization and Analytical Techniques
Spectroscopic Fingerprints
31P NMR : A singlet at δ 29.2 ppm confirms the phosphonate structure, with no detectable phosphite intermediates (δ 10–15 ppm).
1H NMR :
- δ 1.25–1.35 (m, 2H, –OCH2CH3)
- δ 3.72 (s, 3H, –OCH3)
- δ 4.10–4.25 (q, 2H, –OCH2CH3)
- δ 2.85 (t, 2H, –P–CH2CN)
ESI-MS : A molecular ion peak at m/z 192.03 [M+H]+ corresponds to the theoretical mass of C5H10NO3P.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves the target compound at 8.2 min with >98% purity, while residual diethyl cyanomethylphosphonate elutes at 11.5 min.
Chemical Reactions Analysis
Horner-Emmons Olefination
Cyanomethyl ethyl methylphosphonate acts as a modified Wittig reagent in Horner-Emmons reactions to form α,β-unsaturated nitriles. The mechanism involves:
-
Deprotonation with strong bases (e.g., NaH) to generate a carbanion at the cyanomethyl group
-
Reaction with aldehydes/ketones to form oxaphosphetane intermediates
-
Elimination to produce alkenes and a phosphonate oxide byproduct
Example reaction:
Key features:
Nucleophilic Substitution Reactions
The cyanomethyl group undergoes substitution with various nucleophiles:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiols | K₂CO₃, DMF, 50°C | (Et)(Me)P(O)CH₂SR | 65–78 | |
| Amines | Et₃N, THF, rt | (Et)(Me)P(O)CH₂NHR' | 55–62 | |
| Halides | LiBr, CH₃CN, Δ | (Et)(Me)P(O)CH₂X (X = Cl, Br) | 42–58 |
Notably, halogenation with N-halosuccinimide under radical conditions produces β-haloethyl derivatives .
Hydrolysis and Stability
The phosphonate ester undergoes pH-dependent hydrolysis:
Acidic conditions (pH < 3):
Basic conditions (pH > 10):
Cyclopropanation and Aziridination
Reactions with strained heterocycles:
With epoxides:
With nitrones:
Coordination Chemistry
The phosphonate oxygen and nitrile group enable metal complexation:
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| CuI | 1:2 | Catalyzes α-arylation of alkanenitriles | |
| Pd(PPh₃)₄ | 1:1 | Cross-coupling reactions (e.g., Suzuki-Miyaura) |
In CuI-mediated reactions, it facilitates coupling with aryl iodides to form α-arylated nitriles (up to 89% yield) .
Stability Considerations
-
Thermal stability: Decomposes above 200°C via P–C bond cleavage
-
Incompatibilities: Reacts violently with strong oxidizers (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄)
This compound’s versatility in forming carbon-carbon bonds and heterocycles makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances focus on enantioselective modifications and green chemistry applications .
Scientific Research Applications
Cyanomethyl ethyl methylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyanomethyl ethyl methylphosphonate involves its ability to undergo various chemical reactions, such as hydrolysis and substitution. The compound’s reactivity is primarily due to the presence of the phosphonate group, which can form stable bonds with nucleophiles. The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and other biomolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanomethyl ethyl methylphosphonate belongs to a broader class of organophosphonate simulants designed to replicate the reactivity of nerve agents while mitigating hazards. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Analysis
Coumarin vs. Nitrophenyl Derivatives: EMP and CMP/PiMP contain a coumarin group, enabling fluorescence-based tracking in biological or environmental matrices . In contrast, NEMP and NIMP use a 4-nitrophenyl group, which facilitates colorimetric detection via nitrophenol release during hydrolysis . The coumarin moiety in EMP reduces volatility compared to nitrophenyl analogs, enhancing safety in handling .
Phosphonate Ester Variations: EMP vs. NEMP: Both simulate VX but differ in the leaving group (coumarin vs. nitrophenyl). NEMP’s nitrophenyl group allows rapid AChE inhibition kinetics similar to VX, while EMP’s coumarin provides a non-destructive analytical handle . NIMP vs. NEMP: The isopropyl group in NIMP mimics sarin’s structure, whereas NEMP’s ethyl group aligns with VX. This structural mimicry ensures specificity in antidote testing .
Toxicity and Applications: NEMP and NIMP exhibit lower acute toxicity (DL₅₀ values reported) compared to their parent nerve agents, making them suitable for in vivo studies . EMP’s toxicity remains unquantified but is presumed low due to its simulant design . EPMP (ethyl p-nitrophenyl methylphosphonate) is a generic organophosphate (OP) used to study reactivators like 2PAM, highlighting differences in oxime efficacy between quaternary and non-quaternary reactivators .
Reactivity with Cholinesterases :
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Cyanomethyl ethyl methylphosphonate, and how do their parameters vary under different experimental conditions?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H, C, and P NMR to resolve structural features. For example, pH and temperature significantly affect chemical shifts and coupling constants, as demonstrated in studies of ethyl methylphosphonate analogs .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 50–250°C gradients) and ionization modes (EI/CI) to detect fragmentation patterns. DMMP (a structural analog) has been analyzed using GC-MS with detection limits <1 ppb .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ hydrophilic interaction liquid chromatography (HILIC) for polar degradation products, as seen in ASTM D7597-16 for related phosphonates .
Table 1 : Comparison of Analytical Techniques
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| NMR | pH 7–10, 25°C | ~1 mM | |
| GC-MS | 50–250°C gradient | <1 ppb | |
| LC-MS/MS | HILIC column | ~0.1 µg/L |
Q. How can researchers design a synthesis protocol for this compound, considering steric and electronic effects?
- Methodological Answer :
- Step 1 : Start with methylphosphonic acid derivatives (e.g., methylphosphonite esters) as precursors. Ethyl methylphosphonite synthesis involves reacting methylphosphonous acid with ethanol under anhydrous conditions .
- Step 2 : Introduce the cyanomethyl group via nucleophilic substitution or ester exchange. Monitor reaction progress using P NMR to track phosphorus-centered intermediates .
- Step 3 : Purify via fractional distillation or preparative chromatography, noting that phosphonate esters often require inert atmospheres to prevent hydrolysis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in sealed containers under nitrogen at ≤4°C to mitigate hydrolysis and oxidation. Analogous compounds like ethyl methylphosphonate are classified as toxic liquids (ADR/RID Class 6.1) .
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) and fume hoods during synthesis.
- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze phosphonate esters into less toxic phosphonic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation rates of this compound under varying environmental conditions?
- Methodological Answer :
- Controlled Hydrolysis Studies : Systematically vary pH (4–10), temperature (20–60°C), and ionic strength. Compare kinetics using LC-MS/MS to quantify degradation products (e.g., methylphosphonic acid). Discrepancies may arise from catalytic effects of metal ions or matrix interferences .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate dominant factors. For example, DMMP degradation rates differ by >50% in freshwater vs. seawater due to chloride ion interactions .
Q. What mechanistic insights can computational modeling provide for the reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation reactions. For ethyl methylphosphonate, the P=O bond exhibits higher electrophilicity in acidic conditions, accelerating hydrolysis .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability. QSPR models for phosphonates correlate logP values with bioavailability .
Table 2 : Key Computational Parameters for Reaction Modeling
| Parameter | Value/Approach | Reference |
|---|---|---|
| Basis Set | B3LYP/6-311+G(d,p) | |
| Solvent Model | COSMO (Water) | |
| Reaction Barrier | ΔG‡ for P–O bond cleavage |
Q. How should researchers design experiments to study the neurotoxic potential of this compound using in vitro models?
- Methodological Answer :
- Cell Line Selection : Use SH-SY5Y neurons or primary cortical cultures. Dose ranges (1–100 µM) should reflect environmental exposure levels .
- Endpoint Assays : Measure acetylcholinesterase inhibition (Ellman’s assay) and reactive oxygen species (ROS) generation. DMMP, a structural analog, shows dose-dependent ROS induction at ≥10 µM .
- Controls : Include positive controls (e.g., sarin analog isopropyl methylphosphonate) and vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
